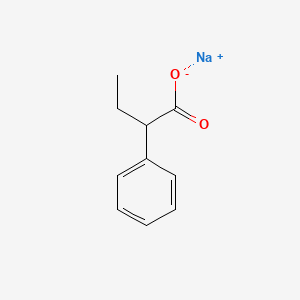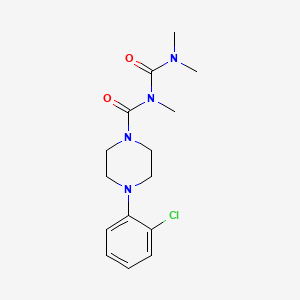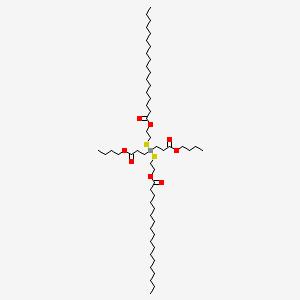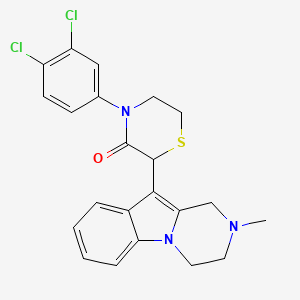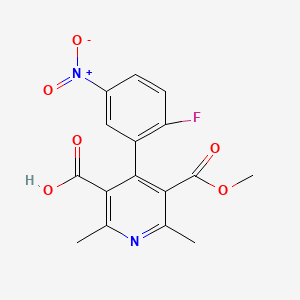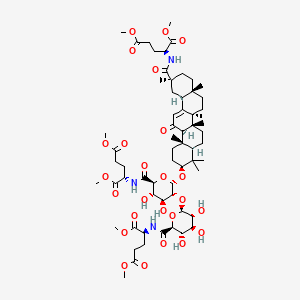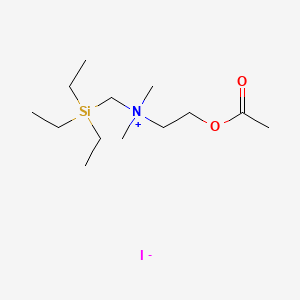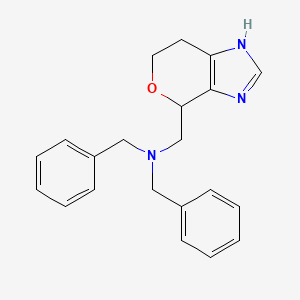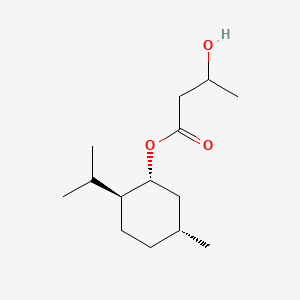
L-Menthyl (R,S)-3-hydroxybutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Menthyl (R,S)-3-hydroxybutyrate is an ester compound derived from menthol and 3-hydroxybutyric acid. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and flavoring agents. The stereochemistry of the compound, with both L-menthyl and (R,S)-3-hydroxybutyrate components, adds to its complexity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Menthyl (R,S)-3-hydroxybutyrate can be synthesized through esterification reactions. One common method involves the reaction of L-menthol with (R,S)-3-hydroxybutyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
L-Menthol+(R,S)-3-hydroxybutyric acidacid catalystL-Menthyl (R,S)-3-hydroxybutyrate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts can also be advantageous for large-scale production, allowing for easier separation and reuse of the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
L-Menthyl (R,S)-3-hydroxybutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxybutyrate moiety can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the menthyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: L-Menthyl 3-oxobutyrate.
Reduction: L-Menthyl (R,S)-3-hydroxybutanol.
Substitution: Various menthyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, L-Menthyl (R,S)-3-hydroxybutyrate serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly useful in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of metabolic pathways involving menthol and hydroxybutyrate derivatives. It may also serve as a model compound for studying ester hydrolysis and enzyme specificity.
Medicine
Industry
In the flavor and fragrance industry, this compound can be used as a flavoring agent due to its pleasant menthol aroma. It may also find applications in the production of cosmetics and personal care products.
Wirkmechanismus
The mechanism by which L-Menthyl (R,S)-3-hydroxybutyrate exerts its effects depends on its interaction with biological molecules. The ester bond can be hydrolyzed by esterases, releasing menthol and 3-hydroxybutyric acid. Menthol can interact with transient receptor potential (TRP) channels, particularly TRPM8, leading to its cooling sensation. The 3-hydroxybutyric acid can enter metabolic pathways, contributing to energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Menthyl acetate: Another ester of menthol, used primarily in flavoring and fragrance applications.
L-Menthyl lactate: Known for its cooling properties, used in cosmetics and personal care products.
L-Menthyl succinate: Used in similar applications as L-Menthyl (R,S)-3-hydroxybutyrate, with slight differences in chemical properties.
Uniqueness
This compound is unique due to its combination of menthol and 3-hydroxybutyric acid, providing both the cooling effect of menthol and the metabolic relevance of hydroxybutyrate. This dual functionality makes it a versatile compound for various applications in different fields.
Eigenschaften
CAS-Nummer |
374629-79-5 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-hydroxybutanoate |
InChI |
InChI=1S/C14H26O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1 |
InChI-Schlüssel |
XSJPRWBZLUYOOI-IBSWDFHHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)CC(C)O)C(C)C |
Dichte |
0.972-0.985 |
Physikalische Beschreibung |
Colourless liquid; Cool minty aroma |
Löslichkeit |
Slightly soluble in water; very soluble in corn oil, hexane, ether, chloroform and acetone Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


